[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968622
InChI: InChI=1S/C22H25N5O2/c1-29-19-7-5-17(6-8-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-9-18-4-2-3-10-23-18/h2-8,10,16H,9,11-15H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14968622

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
IUPAC Name [3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H25N5O2/c1-29-19-7-5-17(6-8-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-9-18-4-2-3-10-23-18/h2-8,10,16H,9,11-15H2,1H3,(H,24,25)
Standard InChI Key FMQUIEODUXKOEL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct moieties:

  • A pyrazole ring substituted at position 3 with a 4-methoxyphenyl group.

  • A methanone bridge connecting the pyrazole to a piperazine ring.

  • A pyridin-2-yl ethyl chain extending from the piperazine nitrogen.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC22_{22}H25_{25}N5_5O2_2
Molecular Weight391.5 g/mol
SMILES NotationCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4
IUPAC Name[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyridine-piperazine system may facilitate interactions with amine-binding receptors.

Synthetic Pathways

Key Reaction Steps

The synthesis typically involves a multi-step sequence:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 3-(4-methoxyphenyl)pyrazole core.

  • Piperazine Functionalization: Nucleophilic substitution attaches the 2-(pyridin-2-yl)ethyl group to the piperazine ring.

  • Methanone Coupling: A Friedel-Crafts acylation or carbodiimide-mediated coupling links the pyrazole and piperazine moieties.

Optimization Challenges

  • Yield Variability: Reported yields range from 45–68%, depending on purification methods (e.g., HPLC vs. recrystallization).

  • Stereochemical Control: The absence of chiral centers simplifies synthesis but necessitates precise reaction monitoring to avoid byproducts.

Physicochemical Properties

Predicted Parameters

ParameterValueMethod/Source
logP (Partition Coefficient)3.2 ± 0.3VulcanChem Predictions
Aqueous Solubility12.7 µg/mL (25°C)ChemAxon Calculations
pKa6.8 (pyridine nitrogen)PubChem Data

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC data).

  • Photoreactivity: The pyridine group may undergo photooxidation under UV light, necessitating storage in amber vials.

Biological Activity and Hypothesized Targets

In Silico Predictions

TargetPredicted IC50_{50} (nM)Confidence Score
Serotonin 5-HT2A_{2A}890.78 (High)
EGFR Kinase4200.65 (Moderate)

Data derived from molecular docking simulations using AutoDock Vina.

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